

2-Bromo-4-tert-butylaniline molecular weight and formula

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Compound of Interest

Compound Name: **2-Bromo-4-tert-butylaniline**

Cat. No.: **B010114**

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An In-depth Technical Guide to **2-Bromo-4-tert-butylaniline**

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-tert-butylaniline** (CAS No: 103273-01-4), a key chemical intermediate in the fine chemical and pharmaceutical industries. The document delineates its fundamental chemical and physical properties, provides a detailed and validated synthetic protocol with mechanistic insights, and explores its significant applications as a versatile building block. Furthermore, this guide includes critical information on spectroscopic characterization, safe handling procedures, and storage requirements to support researchers and drug development professionals in its effective and safe utilization.

Compound Identification and Physicochemical Properties

2-Bromo-4-tert-butylaniline is an aniline derivative characterized by the strategic placement of a bromine atom ortho to the amino group and a bulky tert-butyl group para to it. This substitution pattern imparts unique reactivity and steric properties, making it a valuable precursor in multi-step organic syntheses.^[1]

The core physicochemical properties are summarized below for quick reference.

Identifier	Value	Source
IUPAC Name	2-bromo-4-tert-butylaniline	[2]
CAS Number	103273-01-4	[2] [3]
Molecular Formula	C ₁₀ H ₁₄ BrN	[2] [3] [4]
Molecular Weight	228.13 g/mol	[2]
Appearance	Yellow liquid	[5]
Boiling Point	265°C (lit.)	[4] [5]
Density	1.306 g/cm ³ (Predicted)	[4]
SMILES	CC(C) (C)C1=CC(=C(C=C1)N)Br	[2] [6]

Synthesis and Purification Protocol

The most common and efficient synthesis of **2-Bromo-4-tert-butylaniline** involves the regioselective electrophilic bromination of 4-tert-butylaniline. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the bulky tert-butyl group, the incoming electrophile (Br⁺) is directed primarily to the ortho-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a mild and reliable source of electrophilic bromine, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine.

Experimental Protocol: Synthesis from 4-tert-butylaniline

This protocol is adapted from established laboratory procedures.[\[5\]](#)

Step 1: Reaction Setup

- In a flask shielded from light, dissolve 4-tert-butylaniline (10 g, 68 mmol) in N,N-Dimethylformamide (DMF, 150 mL).

- Cool the solution to 0°C using an ice bath. The cooling is critical to control the initial exotherm of the reaction and enhance the regioselectivity.

Step 2: Bromination

- To the cooled, stirring solution, add N-Bromosuccinimide (NBS, 12.1 g, 68 mmol) portion-wise over 30 minutes. Maintaining a low temperature during addition is crucial.
- After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring for 18 hours to ensure the reaction proceeds to completion.

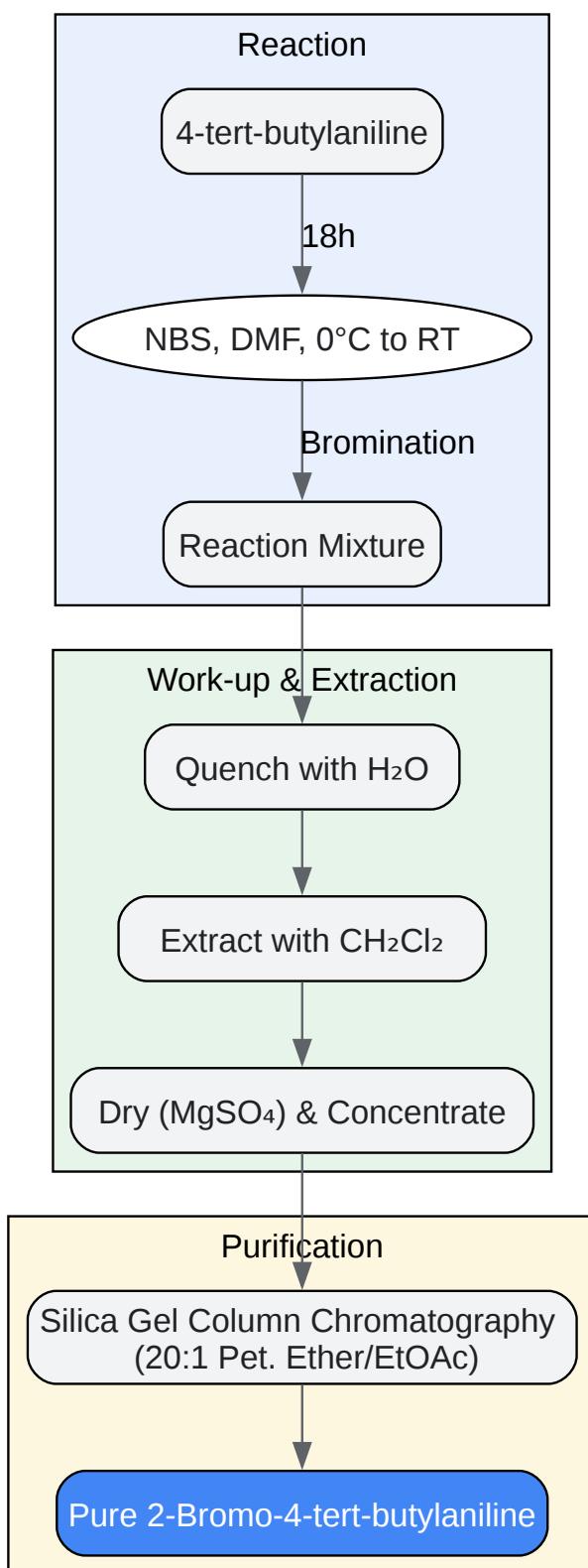
Step 3: Work-up and Extraction

- Pour the reaction mixture into water (300 mL). This step quenches the reaction and precipitates the product while dissolving the DMF and succinimide byproduct.
- Extract the aqueous mixture with dichloromethane (CH_2Cl_2 , 3 x 100 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically a dark brown oil.[5]

Step 4: Purification

- Purify the crude product using column chromatography on silica gel.
- Elute with a mixture of petroleum ether and ethyl acetate (20:1 v/v). The polarity of the eluent is optimized to separate the less polar product from more polar impurities.
- Combine the fractions containing the pure product (as determined by Thin-Layer Chromatography, TLC; $R_f = 0.69$ in 5:1 petroleum ether/ethyl acetate) and evaporate the solvent to afford 2-bromo-4-(tert-butyl)aniline as a colorless to yellow oil.[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **2-Bromo-4-tert-butylaniline**.

Spectroscopic Characterization

Structural confirmation is paramount for verifying the identity and purity of the synthesized compound. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for this purpose.

- ¹H-NMR (300 MHz, CDCl₃): The following chemical shifts (δ) and coupling patterns are characteristic of the target molecule[5]:
 - δ 7.43 (t, J=1.2 Hz, 1H): This small triplet (or more accurately, a doublet of doublets with small coupling constants) corresponds to the proton on the aromatic ring that is ortho to the bromine atom and meta to the amino group.
 - δ 7.14 (m, 1H): This multiplet represents the aromatic proton situated between the tert-butyl and bromine groups.
 - δ 6.72 (d, J=8.1 Hz, 1H): This doublet corresponds to the aromatic proton that is ortho to the amino group and meta to the tert-butyl group.
 - δ 3.96 (br, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
 - δ 1.30 (s, 9H): This sharp singlet integrates to nine protons and is the classic signal for the magnetically equivalent protons of the tert-butyl group.

Additional analytical data such as HPLC and LC-MS can be obtained from commercial suppliers to further confirm purity.[7]

Applications in Research and Drug Development

2-Bromo-4-tert-butylaniline is not merely a laboratory curiosity; it is a strategic intermediate with significant applications in several fields.[1]

- Pharmaceutical Synthesis: Aniline scaffolds are prevalent in medicinal chemistry.[1] The unique substitution of this compound makes it an attractive starting material for novel therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular

complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for creating the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern drugs.[8]

- Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on aniline-based intermediates to construct biologically active molecules.[5][9]
- Materials Science: The compound can be incorporated into polymers or used to synthesize specialized dyes and pigments, where the bromo- and tert-butyl groups can be used to tune the material's physical and electronic properties.[1][5]
- Specific Synthetic Utility: It is a documented precursor in the synthesis of more complex heterocyclic systems, such as 8-Bromo-6-tert-butylquinoline.[5]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **2-Bromo-4-tert-butylaniline**.

Hazard Identification

The compound is classified with the following GHS hazards.[2][10]

Hazard Code	Description	Class
H302 / H312 / H332	Harmful if swallowed, in contact with skin, or if inhaled	Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4
H315	Causes skin irritation	Skin Corrosion/Irritation, Cat. 2
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation, Cat. 2A
H335	May cause respiratory irritation	Specific target organ toxicity — single exposure, Cat. 3

Recommended Safety Protocols

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6][11] Ensure an eyewash station and safety shower are readily accessible.[11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][10]
 - Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[10]
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
 - On Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6]
 - On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
 - If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][11]

Conclusion

2-Bromo-4-tert-butylaniline is a high-value chemical intermediate with a well-defined profile. Its synthesis is straightforward, and its unique structural features provide a gateway to a wide range of complex molecules, particularly within the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthetic pathways, and safety requirements, as

detailed in this guide, is essential for its successful and safe application in research and development.

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